molecular formula C9H9FO2 B1303433 3-Fluoro-5-methylphenylacetic acid CAS No. 518070-22-9

3-Fluoro-5-methylphenylacetic acid

Cat. No.: B1303433
CAS No.: 518070-22-9
M. Wt: 168.16 g/mol
InChI Key: GDUUQFGFHKTVEB-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylphenylacetic acid is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. This compound is primarily used in research and development within the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylphenylacetic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. Industrial processes may also employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-5-methylphenylacetic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylphenylacetic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methylphenylacetic acid is unique due to the combined presence of both fluorine and methyl substituents on the phenyl ring. This combination can significantly influence its chemical reactivity, binding affinity, and selectivity in various applications, making it a valuable compound in research and development .

Properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUUQFGFHKTVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380944
Record name 3-Fluoro-5-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-22-9
Record name 3-Fluoro-5-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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